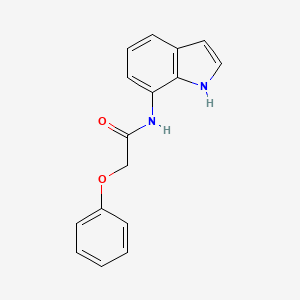

N-(1H-Indol-7-YL)-2-phenoxyacetamide

Description

N-(1H-Indol-7-YL)-2-phenoxyacetamide is an indole-derived acetamide featuring a phenoxy group at the α-carbon of the acetamide moiety and substitution at the 7-position of the indole ring. Indole acetamides are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, driven by their ability to interact with biomolecular targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

CAS No. |

737801-80-8 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 |

IUPAC Name |

N-(1H-indol-7-yl)-2-phenoxyacetamide |

InChI |

InChI=1S/C16H14N2O2/c19-15(11-20-13-6-2-1-3-7-13)18-14-8-4-5-12-9-10-17-16(12)14/h1-10,17H,11H2,(H,18,19) |

InChI Key |

JRBKTJSSZDZHMI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2NC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2NC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following structurally related compounds demonstrate how variations in substituents and indole substitution positions influence physicochemical and biological properties:

N-(5-Bromo-2-phenyl-1H-indol-7-yl)acetamide (4a)

- Structure : Bromine at the 5-position and phenyl at the 2-position of indole.

- Bromine may enhance electrophilic interactions with target proteins .

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide

- Structure : Indole substitution at the 3-position with a chiral phenylethyl group.

- Properties : The 3-position substitution and stereochemistry influence binding to chiral receptors or enzymes. Crystal structure data (orthorhombic, P2₁2₁2₁) reveal intramolecular hydrogen bonding, stabilizing the conformation .

N-[5-(4-Fluorostyryl)-3-trifluoroacetyl-1H-indol-7-yl]acetamide (4f)

- Structure : Trifluoroacetyl group at the 3-position and fluorostyryl at the 5-position.

- Properties : The electron-withdrawing trifluoroacetyl group enhances metabolic stability but may reduce solubility. Demonstrated antimalarial activity in pLDH assays .

N,N-Diethyl-2-(1H-indol-7-yloxy)acetamide

- Structure: Ethoxy linker instead of phenoxy, with diethylamide substitution.

Physicochemical Properties

*LogP estimated using fragment-based methods.

Preparation Methods

Synthesis of 2-Phenoxyacetic Acid

Williamson Ether Synthesis

The phenoxyacetate moiety is synthesized via a Williamson ether synthesis, a well-established method for forming ether linkages. In this reaction, phenol reacts with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, yielding ethyl 2-phenoxyacetate. Saponification of the ester is achieved using sodium hydroxide (NaOH) in aqueous ethanol, producing 2-phenoxyacetic acid in high yield (85%). This method is favored for its scalability and minimal side products, as evidenced by similar protocols in Pseudomonas aeruginosa type III secretion system (T3SS) inhibitor syntheses.

Alternative Activation Strategies

While the Williamson method is predominant, thioether and sulfone analogs have been explored by replacing the oxygen atom in the ether linkage with sulfur or sulfone groups. However, these modifications often result in reduced bioactivity and are less relevant to the target compound. For 2-phenoxyacetic acid, the oxygen-based ether remains optimal for stability and reactivity in subsequent coupling reactions.

Preparation of 7-Aminoindole

Reduction of Nitroindole Derivatives

Once 7-nitroindole is obtained, catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction with tin(II) chloride (SnCl₂) converts the nitro group to an amine. This step is critical for generating the nucleophilic amine required for amide bond formation. Purification via column chromatography or recrystallization ensures high-purity 7-aminoindole, though yields vary depending on the reduction method and substrate solubility.

Amide Bond Formation

Acyl Chloride Activation

The carboxylic acid group of 2-phenoxyacetic acid is activated using thionyl chloride (SOCl₂) under reflux conditions, producing 2-phenoxyacetyl chloride. This intermediate is highly reactive and must be used immediately to minimize hydrolysis. Alternative activators like oxalyl chloride or phosphorus pentachloride (PCl₅) are equally effective but may require longer reaction times.

Coupling with 7-Aminoindole

The coupling reaction employs 2-phenoxyacetyl chloride and 7-aminoindole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (Et₃N) as a base to scavenge HCl. Stirring at 0°C to room temperature for 4–12 hours affords N-(1H-indol-7-yl)-2-phenoxyacetamide in moderate to high yields (70–85%).

Optimization Insights :

- Coupling Agents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance yields in polar aprotic solvents like DMF.

- Solvent Effects : Non-polar solvents (e.g., DCM) favor slower reaction rates, reducing side reactions like O-acylation.

- Temperature Control : Low temperatures (0–5°C) minimize decomposition of the acyl chloride.

Table 1: Comparative Yields Under Varied Coupling Conditions

| Coupling Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Acyl Chloride | DCM | 0°C → RT | 75 | |

| HATU/DIEA | DMF | RT | 82 | |

| EDCl/HOBt | THF | RT | 68 |

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

- FT-IR : A strong absorption band at ~1650 cm⁻¹ confirms the amide carbonyl (C=O). The absence of -OH stretches (2500–3300 cm⁻¹) verifies complete ester saponification and amide formation.

- ¹H-NMR (CDCl₃): Key signals include δ 7.60–7.55 (indole H-2 and H-3), δ 7.30–7.10 (aromatic protons from phenoxy), and δ 4.60 (s, 2H, CH₂-O).

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 281.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₂N₂O₂.

Scale-Up Considerations and Industrial Relevance

Batch vs. Continuous Flow Synthesis

While batch processes are suitable for laboratory-scale synthesis (1–100 g), continuous flow systems offer advantages for larger-scale production, including improved heat transfer and reduced reaction times. For instance, microreactor technology could streamline the acyl chloride formation and coupling steps, minimizing decomposition risks.

Q & A

Q. Example Reaction Conditions :

| Reagent/Solvent | Temperature | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Phenoxyacetyl chloride, DCM | 0–25°C | Triethylamine | 60–75% | |

| Ethanol-dioxane (1:1) | Reflux | Piperidine | 70–85% |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for indole NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and phenoxy methylene (δ ~4.5 ppm) .

- ¹³C NMR : Carbonyl resonance (δ ~165–170 ppm) confirms the acetamide group .

- Infrared Spectroscopy (IR) : Stretching bands for amide C=O (~1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₄N₂O₂) .

Q. Experimental Design :

- Parallel synthesis : Generate derivatives via combinatorial chemistry .

- Biological assays : Test in vitro (e.g., enzyme inhibition) and in vivo (e.g., herbicidal/anticancer models) .

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Answer:

Contradictions may arise from:

- Varied assay conditions (e.g., pH, temperature).

- Impurity profiles : Use HPLC purity >98% and control stereochemistry .

- Target selectivity : Perform kinome-wide profiling to rule off-target effects.

Q. Methodological Solutions :

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates .

- Crystallographic analysis : Resolve binding modes using X-ray diffraction (e.g., SHELX software) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How does computational modeling aid in understanding this compound’s mechanism?

Answer:

Q. Software Tools :

- AutoDock (docking), Gaussian (DFT), and PyMOL (visualization).

Basic: What solvents and catalysts optimize the synthesis of this compound?

Answer:

- Solvents : Ethanol, dioxane, or DCM for solubility and stability .

- Catalysts : Piperidine (for condensation) or DMAP (for acylation) .

Q. Optimization Strategy :

- Screen solvents/catalysts via Design of Experiments (DoE) .

Advanced: What crystallographic insights inform the compound’s reactivity?

Answer:

- X-ray diffraction : Reveals planar indole-phenoxy alignment, favoring π-π stacking with aromatic residues in enzymes .

- Hydrogen bonding : Amide NH forms H-bonds with active-site residues (e.g., in Bcl-2) .

Q. Example :

- Crystal structure of analog N-Cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide (PDB code: E67) shows key interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.